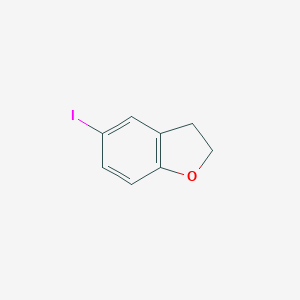

5-Iodo-2,3-dihydrobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLVNOLUEJOXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371150 | |

| Record name | 5-Iodo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132464-84-7 | |

| Record name | 2,3-Dihydro-5-iodobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132464-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132464-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Iodo-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Iodo-2,3-dihydrobenzofuran

The 2,3-dihydrobenzofuran scaffold is a privileged structure found in a wide array of biologically active natural products and pharmaceutical agents. The introduction of an iodine atom at the C5 position of this nucleus offers a versatile handle for further chemical modifications, such as cross-coupling reactions, thereby enabling the synthesis of diverse and complex molecular architectures. This makes this compound a key intermediate for drug discovery and development programs.

Synthetic Strategy: Direct Iodination of 2,3-Dihydrobenzofuran

The most direct and efficient route to this compound is the electrophilic aromatic substitution of the parent heterocycle, 2,3-dihydrobenzofuran. The ether oxygen of the dihydrofuran ring is an activating group, directing electrophilic substitution to the para-position (C5) of the benzene ring. Several iodinating agents can be employed for this transformation; however, a particularly effective and regioselective method utilizes a combination of mercury(II) oxide and iodine.[1] This method proceeds under neutral and mild conditions, offering a significant advantage over harsher, more acidic methods that could lead to side reactions or decomposition of the starting material.[1]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The HgO-I₂ reagent generates an electrophilic iodine species in situ. The electron-rich aromatic ring of 2,3-dihydrobenzofuran then attacks this electrophile, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the desired this compound.

Caption: Electrophilic Aromatic Substitution Mechanism for the Iodination of 2,3-Dihydrobenzofuran.

Experimental Protocol: Synthesis of this compound

The following protocol is a general procedure based on the work of Orito et al. for the direct iodination of benzocyclic compounds.[1]

Materials:

-

2,3-Dihydrobenzofuran

-

Mercury(II) Oxide (HgO)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of mercury(II) oxide (0.5-3 equivalents) and iodine (1-3 equivalents) in dichloromethane, add a solution of 2,3-dihydrobenzofuran (1 equivalent) in dichloromethane.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove any precipitates.

-

Wash the filtrate with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization or distillation to yield this compound.

Caption: General Experimental Workflow for the Synthesis of this compound.

Characterization Data

The successful synthesis of this compound can be confirmed by various spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇IO | [2] |

| Molecular Weight | 246.05 g/mol | [2] |

| Appearance | Solid | [2] |

| CAS Number | 132464-84-7 | [2] |

| ¹H NMR (CDCl₃) | Predicted values based on analogous structures: δ 7.4-7.5 (m, 2H, Ar-H), 6.6-6.7 (d, 1H, Ar-H), 4.5-4.6 (t, 2H, O-CH₂), 3.1-3.2 (t, 2H, Ar-CH₂) | |

| ¹³C NMR (CDCl₃) | Predicted values based on analogous structures: δ 159-160 (C-O), 138-139 (C-I), 135-136 (Ar-CH), 129-130 (Ar-CH), 110-111 (Ar-CH), 82-83 (C-I), 71-72 (O-CH₂), 29-30 (Ar-CH₂) | |

| Mass Spectrum (EI) | m/z 246 (M⁺), 119 (M⁺ - I) |

Alternative Synthetic Routes

While direct iodination is a highly efficient method, alternative strategies can also be employed for the synthesis of this compound. These routes may be advantageous in specific contexts, such as the availability of starting materials or the need for specific substitution patterns.

-

Cyclization of an Iodinated Precursor: This approach involves the synthesis of a suitable acyclic precursor already containing the iodine atom, followed by a cyclization reaction to form the dihydrobenzofuran ring. For instance, the reaction of 4-iodophenol with a suitable three-carbon synthon, followed by an intramolecular cyclization, could yield the target molecule.

-

Iodination using other reagents: While the HgO-I₂ system is effective, other iodinating reagents such as N-Iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid (TFA) could also be explored for the direct iodination of 2,3-dihydrobenzofuran.

Conclusion

This technical guide has outlined a robust and efficient method for the synthesis of this compound, a key intermediate in synthetic organic and medicinal chemistry. The direct iodination of 2,3-dihydrobenzofuran using a mercury(II) oxide-iodine reagent provides a regioselective and mild route to the desired product. The provided experimental framework and characterization data serve as a valuable resource for researchers engaged in the synthesis of novel bioactive molecules and functional materials.

References

- Kobayashi, K., Shik, K., et al. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, 75(3), 549.

- Orito, K., Takeo, M., Hatakeyama, T., & Tokuda, M. (n.d.). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine.

-

PubChem. (n.d.). 5-iodo-2,3-dihydro-1-benzofuran. Retrieved from [Link]

-

PubChem. (n.d.). 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran. Retrieved from [Link]

-

PubChem. (n.d.). This compound-2-carboxylic acid. Retrieved from [Link]

- de Souza, M. V. N., et al. (2005). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.

-

Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

- Larrosa, I., et al. (2015). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions.

- Chen, Y., et al. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes.

- Bhatti, H. A., et al. (2015). Synthesis, characterization of flavone, isoflavone, and 2,3-dihydrobenzofuran-3-carboxylate and density functional theory studies. European Journal of Chemistry, 6(3), 305-313.

-

Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

- Chang, M.-Y., et al. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1607.

-

Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

- Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1149-1157.

-

ResearchGate. (n.d.). A one-pot Synthesis of 2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones, and Indoles via [4 + 1] Annulation Reaction of ortho-substituted para-Quinone Methides and Bromonitromethane. Retrieved from [Link]

- Wang, B., et al. (2014). De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. Organic & Biomolecular Chemistry, 12(30), 5586-5590.

- Chen, J., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1133.

- Nicewicz, D. A., et al. (2011). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Journal of the American Chemical Society, 133(42), 16901-16904.

- Dapkekar, A. B., et al. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Asian Journal of Organic Chemistry, 11(5).

-

ResearchGate. (n.d.). A Facile Synthesis of 1,3-Dihydro- isobenzofurans Using Iodocylization of 2-Vinylbenzyl Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- de Lira, B. F., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46.

-

MedCrave. (2017, December 29). Benzofuran synthesis through iodocyclization reactions: recent advances. Retrieved from [Link]

-

ResearchGate. (n.d.). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct Iodination of Polyalkylbenzenes: Iododurene. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... Retrieved from [Link]

-

PubChem. (n.d.). 5-Iodobenzofuran-2(3H)-one. Retrieved from [Link]

- Larionov, E., et al. (2021). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. The Journal of Organic Chemistry, 86(15), 10291-10297.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0218289). Retrieved from [Link]

- Larionov, E., et al. (2015). A one-pot Synthesis of 2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones, and Indoles via [4 + 1] Annulation Reaction of ortho-substituted para-Quinone Methides and Bromonitromethane. Organic Letters, 17(15), 3734-3737.

- Larionov, E., et al. (2019). Diastereoselective Trans 2, 3-Dihydrobenzofuran Derivatives: Iodine Catalyzed, Aqueous Mediated Tandem Synthesis. ChemistrySelect, 4(33), 9699-9703.

- Larionov, E., et al. (2021).

Sources

A Comprehensive Technical Guide to the Characterization of 5-Iodo-2,3-dihydrobenzofuran

Section 1: Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, planar geometry and favorable drug-like properties make it an attractive platform for the design of novel therapeutic agents, including potential inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), which is implicated in inflammation and cancer.[2][3]

This guide focuses on 5-Iodo-2,3-dihydrobenzofuran , a key intermediate for drug development professionals. The introduction of an iodine atom at the C-5 position of the benzofuran ring is a strategic synthetic choice. This halogen serves as a versatile "synthetic handle," enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the systematic and efficient elaboration of the core structure, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Understanding the precise characterization of this foundational building block is paramount for ensuring the integrity and success of subsequent synthetic campaigns.

This document provides a detailed technical overview of the physicochemical properties, synthesis, purification, and comprehensive spectroscopic characterization of this compound. It is designed to equip researchers and scientists with the field-proven insights necessary to confidently utilize this valuable intermediate in their research and development endeavors.

Section 2: Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety hazards is the first step in the effective laboratory use of any chemical intermediate.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 132464-84-7 | [4] |

| Molecular Formula | C₈H₇IO | [4] |

| Molecular Weight | 246.05 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 62-65 °C | |

| Boiling Point | 275.5 °C | |

| Density | 1.869 g/cm³ | |

| Flash Point | 120.4 °C | |

| InChIKey | BSLVNOLUEJOXMR-UHFFFAOYSA-N | [4] |

| SMILES | Ic1cc2c(cc1)OCC2 | [4] |

Safety and Handling

This compound is classified as hazardous. Adherence to appropriate safety protocols is mandatory.

| Hazard Category | GHS Classification | Precautionary Advice |

| Acute Toxicity | Acute Tox. 4, Oral (H302: Harmful if swallowed) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4] |

| Skin Irritation | Irritant (H315: Causes skin irritation) | Wear protective gloves, protective clothing, and eye protection. |

| Eye Irritation | Irritant (H319: Causes serious eye irritation) | Wear eye protection/face protection. |

| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation) | Use only outdoors or in a well-ventilated area. Avoid breathing dust. |

| Aquatic Hazard | Aquatic Chronic 3 (H412: Harmful to aquatic life with long lasting effects) | P273: Avoid release to the environment. |

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. This compound is classified under Storage Class 11 (Combustible Solids).[4]

Section 3: Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the direct electrophilic iodination of the parent heterocycle, 2,3-dihydrobenzofuran. The electron-rich nature of the aromatic ring directs iodination preferentially to the para position relative to the activating ether group.

Representative Synthesis Protocol: Direct Iodination

This protocol is based on established methods for the iodination of activated aromatic rings.

Materials:

-

2,3-Dihydrobenzofuran

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 2,3-dihydrobenzofuran (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Iodosuccinimide (1.1 eq).

-

Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining iodine), saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is typically purified by flash column chromatography to yield the pure this compound.

-

Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., 98:2 v/v).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the column.

-

Elution: Elute the column with the hexane/ethyl acetate mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

-

Final Concentration: Remove the solvent from the combined fractions under reduced pressure to afford this compound as a solid.

Synthesis and Purification Workflow

The following diagram outlines the logical flow from starting materials to the final, purified product.

Caption: Workflow for the synthesis and purification of this compound.

Section 4: Structural Elucidation and Spectroscopic Characterization

While experimental spectra for this specific compound are not widely published, a definitive characterization can be predicted based on established principles of spectroscopy and analysis of analogous structures. The following data represents the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The proton spectrum is defined by two distinct regions: the aromatic region, showing signals for the three protons on the benzene ring, and the aliphatic region, corresponding to the four protons of the dihydrofuran ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-7 | ~7.35 | d | J ≈ 2.0 | Doublet due to meta-coupling with H-6. Deshielded by proximity to the ether oxygen. |

| H-6 | ~7.25 | dd | J ≈ 8.4, 2.0 | Doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-7. |

| H-4 | ~6.65 | d | J ≈ 8.4 | Doublet due to ortho-coupling with H-6. Shielded by the ortho-ether group. |

| H-2 (CH₂) | ~4.55 | t | J ≈ 8.8 | Triplet due to coupling with the two H-3 protons. Deshielded by the adjacent oxygen atom. |

| H-3 (CH₂) | ~3.20 | t | J ≈ 8.8 | Triplet due to coupling with the two H-2 protons. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The ¹³C spectrum will show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The chemical shifts are predicted based on the known spectrum of 2,3-dihydrobenzofuran and the substituent effects of iodine.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-7a | ~160.0 | Quaternary aromatic carbon attached to oxygen. |

| C-3a | ~129.5 | Quaternary aromatic carbon. |

| C-6 | ~138.0 | Aromatic CH ortho to the iodine atom. |

| C-4 | ~132.0 | Aromatic CH meta to the iodine atom. |

| C-7 | ~111.0 | Aromatic CH ortho to the ether oxygen. |

| C-5 | ~82.0 | Aromatic carbon directly bonded to iodine (ipso-carbon), significantly shielded. |

| C-2 | ~71.5 | Aliphatic CH₂ bonded to oxygen. |

| C-3 | ~29.5 | Aliphatic CH₂. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Protocol for GC-MS Analysis:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an electron ionization (EI) source.

-

The GC will separate the compound from any residual impurities before it enters the mass spectrometer.

Predicted Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 246 , corresponding to the molecular weight of C₈H₇IO.

-

Key Fragments: The most characteristic fragmentation will be the loss of the iodine atom, which is a good leaving group.

-

[M - I]⁺: A major peak is expected at m/z 119 (246 - 127), corresponding to the stable 2,3-dihydrobenzofuran cation.

-

[M - C₂H₄]⁺ (Retro-Diels-Alder): A peak may be observed at m/z 218 from the loss of ethylene from the dihydrofuran ring.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for ATR-IR Analysis:

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Aliphatic C-H (CH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O Stretch | Aryl-Alkyl Ether (asymmetric) |

| ~1050 | C-O Stretch | Aryl-Alkyl Ether (symmetric) |

| 600-500 | C-I Stretch | Carbon-Iodine Bond |

Section 5: Chemical Reactivity and Synthetic Utility

The true value of this compound for drug development professionals lies in its reactivity. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by transition metal catalysts, particularly palladium(0). This reactivity makes the molecule an ideal substrate for a variety of powerful C-C and C-N bond-forming cross-coupling reactions.

This capability allows for the late-stage diversification of the 2,3-dihydrobenzofuran core, enabling the synthesis of targeted analogs with modified physicochemical and pharmacological properties.

Caption: Synthetic utility of this compound in palladium-catalyzed cross-coupling reactions.

Section 6: Conclusion

This compound is a strategically important building block for chemical synthesis and drug discovery. Its characterization is defined by a distinct spectroscopic signature, which can be confidently predicted and verified using standard analytical techniques including NMR, MS, and IR spectroscopy. The true power of this intermediate is realized through its versatile reactivity, where the 5-iodo group provides a reliable anchor point for introducing molecular diversity via cross-coupling chemistry. This technical guide provides the foundational data and protocols necessary for researchers to effectively synthesize, purify, and characterize this compound, thereby accelerating the development of novel molecules based on the privileged 2,3-dihydrobenzofuran scaffold.

References

-

Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PubChem. Retrieved from [Link]

-

PubMed. (2015). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 5-Substituted 2,3-Dihydrobenzofurans in a One-Pot Oxidation/Cyclization Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. PubChem. Retrieved from [Link]

-

SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

-

RSC Publishing. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PubChem. Retrieved from [Link]

-

Beilstein Journals. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

-

PubMed. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. Retrieved from [Link]

-

SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

-

PubMed. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.

-

PubMed. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubChem. Retrieved from [Link]

-

Thieme E-Books & E-Journals. (1997). Synthesis of 5-Iodobenzofurans and 6-Iodobenzopyrans via Direct Iodination with Mercury(II) Oxide-Iodine Reagent. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Iodo-2,3-dihydrobenzofuran: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2,3-dihydrobenzofuran is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of a reactive iodine atom on the aromatic ring, combined with the dihydrobenzofuran scaffold, makes it a versatile precursor for the construction of more complex molecular architectures. The 2,3-dihydrobenzofuran motif itself is a privileged structure found in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure, consisting of a benzene ring fused to a dihydrofuran ring, with an iodine atom substituted at the 5-position of the benzofuran core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 132464-84-7 | [1][2] |

| Molecular Formula | C₈H₇IO | [1][2] |

| Molecular Weight | 246.05 g/mol | [1][2] |

| Melting Point | 62-65 °C | [2] |

| Boiling Point | 275.5 °C | [2] |

| Density | 1.869 g/cm³ | [2] |

| Appearance | Solid | |

| SMILES | Ic1cc2c(cc1)OCC2 | |

| InChI | 1S/C8H7IO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the dihydrofuran ring will appear as triplets, while the aromatic protons will exhibit a more complex splitting pattern due to the iodine substituent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the iodine will show a characteristic chemical shift in the lower field region of the aromatic signals.

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 246, corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation of the mass spectrum.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-O-C stretching of the ether linkage.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the direct iodination of 2,3-dihydrobenzofuran.

Experimental Protocol: Iodination of 2,3-dihydrobenzofuran

This protocol is a generalized procedure based on common iodination methods for aromatic compounds and should be optimized for specific laboratory conditions.

Materials:

-

2,3-Dihydrobenzofuran

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Sulfuric acid (H₂SO₄, concentrated)

-

Methanol or another suitable solvent

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydrobenzofuran in a suitable solvent like methanol.

-

Add iodine (I₂) to the solution and stir until it is partially dissolved.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Add an oxidizing agent, such as periodic acid, portion-wise to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Reactivity and Applications in Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key functional group that enables its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of derivatives with potential applications in drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This compound can be effectively coupled with various aryl or vinyl boronic acids or esters to introduce new substituents at the 5-position.

General Reaction Scheme:

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction allows for the introduction of alkenyl groups at the 5-position of the dihydrobenzofuran ring system.

General Reaction Scheme:

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C-C triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. This reaction enables the introduction of alkynyl moieties onto the 5-position of the dihydrobenzofuran core.

General Reaction Scheme:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the synthesis of 5-amino-2,3-dihydrobenzofuran derivatives by coupling this compound with a wide range of primary and secondary amines.

General Reaction Scheme:

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive iodine atom and the biologically relevant dihydrobenzofuran scaffold makes it an important precursor for the synthesis of a wide range of complex molecules. The ability to participate in various palladium-catalyzed cross-coupling reactions provides a powerful platform for the generation of diverse chemical libraries for drug discovery and the development of new materials. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in these fields.

References

Please note that while this guide provides a comprehensive overview, specific experimental details and spectral data for this compound are not widely available in public literature and may require access to specialized chemical databases or direct experimental determination. The provided protocols are generalized and should be adapted and optimized for specific laboratory conditions.

Sources

An In-depth Technical Guide to the Physical Properties of 5-Iodo-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2,3-dihydrobenzofuran is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the iodine atom at the 5-position of the 2,3-dihydrobenzofuran scaffold imparts unique reactivity, making it a key intermediate for various cross-coupling reactions and further functionalization. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and protocols.

Molecular Structure and Key Identifiers

The foundational step in understanding the physical properties of a compound is to delineate its molecular structure and key chemical identifiers.

Caption: Molecular Structure of this compound

| Identifier | Value | Source |

| CAS Number | 132464-84-7 | |

| Molecular Formula | C₈H₇IO | [1] |

| Molecular Weight | 246.05 g/mol | [1] |

| MDL Number | MFCD00817051 | [1] |

| InChI | 1S/C8H7IO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |

| SMILES | Ic1cc2c(cc1)OCC2 |

Core Physical Properties

The physical state and thermal properties of this compound are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 62-65 °C | [1] |

| Boiling Point | 275.5 °C | [1] |

| Density | 1.869 g/cm³ | [1] |

These properties indicate that this compound is a stable solid at room temperature with a relatively high boiling point, suggesting low volatility under standard conditions. Its density, significantly higher than water, is characteristic of iodinated aromatic compounds.

Solubility Profile

General Solubility Observations:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be highly soluble due to the polar nature of the C-I bond and the ether linkage.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.

-

Ethers (e.g., Diethyl ether, THF): Expected to be soluble.[1]

-

Alcohols (e.g., Methanol, Ethanol): Expected to be soluble.[1]

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): Expected to have moderate to good solubility.

-

Water: Expected to have low solubility due to the hydrophobic benzofuran core.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol provides a standardized method for determining the solubility of this compound in various organic solvents.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze its concentration using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), referencing a standard calibration curve.

-

Calculation: The solubility is then calculated from the determined concentration and the dilution factor.

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following provides an overview of the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the dihydrofuran ring. The protons on the benzene ring will exhibit splitting patterns influenced by the iodo and the dihydrofuran substituents. The methylene protons at positions 2 and 3 will likely appear as triplets.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the iodine will show a characteristic chemical shift in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹)

-

Aliphatic C-H stretching vibrations (~2850-3000 cm⁻¹)

-

Aromatic C=C stretching vibrations (~1450-1600 cm⁻¹)

-

C-O-C (ether) stretching vibrations (~1000-1300 cm⁻¹)

-

C-I stretching vibration (in the far-IR region, typically below 600 cm⁻¹)

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 246. A characteristic isotopic pattern for iodine will be observed. Fragmentation patterns would likely involve the loss of an iodine atom and cleavage of the dihydrofuran ring.

Synthesis and Reactivity Insights

This compound can be synthesized via the direct iodination of 2,3-dihydrobenzofuran. A notable method involves the use of a mercury(II) oxide-iodine reagent in dichloromethane, which regioselectively introduces the iodine atom at the 5-position in good yield.[2]

The physical properties of this compound directly impact its synthetic utility. Its solid nature requires dissolution for most reactions, making its solubility profile a key consideration for solvent selection. The high boiling point allows for reactions to be conducted at elevated temperatures without significant loss of the starting material. The presence of the iodo group makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide range of substituents at the 5-position of the dihydrobenzofuran core.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of significant interest in medicinal chemistry and materials science. The presented data on its molecular structure, thermal properties, solubility, and spectroscopic characteristics, along with insights into its synthesis and safe handling, offer a valuable resource for researchers and developers. A comprehensive understanding of these properties is essential for the rational design of synthetic routes, the development of robust purification methods, and the formulation of new products incorporating this versatile chemical building block.

References

- Orito, K., Hatakeyama, T., Takeo, M., Suginome, H., & Tokuda, M. (1997). Synthesis of 5-Iodobenzofurans and 6-Iodobenzopyrans via Direct Iodination with Mercury(II) Oxide-Iodine Reagent. Synthesis, 1997(01), 23-25.

-

PubChem. (n.d.). 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran. Retrieved from [Link]

-

PMC. (2023). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 11. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 5-Substituted 2,3-Dihydrobenzofurans in a One-Pot Oxidation/Cyclization Reaction. Retrieved from [Link]

-

PMC. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(28), 19301-19323. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Retrieved from [Link]

-

PMC. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1109. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A brief synthesis of β-iodofurans. Chem Commun 1007-1008. Retrieved from [Link]

-

The Good Scents Company. (n.d.). coumaran. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and conformational analysis of a smallmeta-cyclophane, bis(5-carbomethoxy-1,3-phenylene)-14-crown-4. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of an Ag(I) complex of composition (C9H7N(C3H5))2[AgBr2]Br(H2O)2. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Iodo-2,3-dihydrobenzofuran (CAS: 132464-84-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2,3-Dihydrobenzofuran Scaffold and the Role of the 5-Iodo Substituent

The 2,3-dihydrobenzofuran framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This heterocyclic system is a key component in numerous natural products and synthetic drugs, demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3] The strategic functionalization of this scaffold is paramount in the design and development of novel therapeutic agents.

This guide focuses on a particularly valuable derivative: 5-Iodo-2,3-dihydrobenzofuran. The introduction of an iodine atom at the 5-position of the dihydrobenzofuran ring system is a deliberate and strategic choice. This iodo-substituent serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1] This reactivity allows for the facile introduction of diverse molecular fragments, making this compound a pivotal building block in the synthesis of complex molecules and chemical libraries for drug discovery.

This document provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, with a focus on its practical utility in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safe handling procedures, is essential before utilizing any chemical compound.

| Property | Value | Source(s) |

| CAS Number | 132464-84-7 | [4][5] |

| Molecular Formula | C₈H₇IO | [4][5] |

| Molecular Weight | 246.05 g/mol | [4][5] |

| Appearance | Colorless to pale yellow solid or liquid | [5] |

| Melting Point | 62-65 °C | [6] |

| Boiling Point | 275.5 °C | [6] |

| Density | 1.869 g/cm³ | [6] |

| Flash Point | 120.4 °C | [6] |

Safety and Handling:

This compound is classified as an irritant and is harmful if swallowed.[6] Standard laboratory safety protocols should be strictly adhered to when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Synthesis and Characterization

The most direct and efficient method for the preparation of this compound is the electrophilic iodination of the parent 2,3-dihydrobenzofuran.

Synthesis Workflow: Electrophilic Iodination of 2,3-Dihydrobenzofuran

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: Iodination of 2,3-Dihydrobenzofuran

-

Materials:

-

2,3-Dihydrobenzofuran

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Trifluoroacetic acid (TFA) or other suitable acid catalyst

-

Dichloromethane (DCM) or other appropriate solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2,3-dihydrobenzofuran (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.

-

Add a catalytic amount of trifluoroacetic acid.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Characterization Data

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. While a comprehensive set of publicly available spectra for this specific compound is limited, the following are the expected characteristic signals based on the structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.5 | d | 1H | Aromatic H (H-4 or H-6) |

| ~7.3-7.4 | s | 1H | Aromatic H (H-4 or H-6) |

| ~6.6-6.7 | d | 1H | Aromatic H (H-7) |

| ~4.5-4.6 | t | 2H | -OCH₂- |

| ~3.2-3.3 | t | 2H | Ar-CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~159-160 | C-7a |

| ~138-139 | C-4 or C-6 |

| ~135-136 | C-4 or C-6 |

| ~111-112 | C-7 |

| ~82-83 | C-5 |

| ~71-72 | -OCH₂- |

| ~29-30 | Ar-CH₂- |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretching (aliphatic and aromatic) |

| ~1590, 1470 | C=C stretching (aromatic) |

| ~1240 | C-O stretching (aryl ether) |

| ~800 | C-I stretching |

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): m/z = 246

-

Key Fragmentation Patterns: Expect losses corresponding to the iodine atom (m/z = 127) and potentially fragments of the dihydrofuran ring.[7]

Synthetic Utility and Key Reactions

The iodine atom at the 5-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Caption: Key cross-coupling reactions of this compound.

1. Suzuki-Miyaura Coupling:

This reaction is a powerful method for forming carbon-carbon bonds between the 5-position of the dihydrobenzofuran and various aryl or vinyl groups.

-

General Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by chromatography.

-

2. Sonogashira Coupling:

This reaction is used to introduce alkyne functionalities, which are themselves versatile intermediates for further transformations.

-

General Protocol:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) in a suitable solvent (e.g., THF, DMF).[6]

-

Add the terminal alkyne (1.1-1.5 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Perform an aqueous work-up and purify the product by chromatography.

-

3. Heck Reaction:

The Heck reaction allows for the arylation of alkenes at the 5-position of the dihydrobenzofuran ring.

-

General Protocol:

-

Combine this compound (1.0 eq), an alkene (1.1-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).[8]

-

Heat the reaction mixture, typically between 80-120 °C, until the starting materials are consumed.[8]

-

After cooling, filter off the palladium catalyst and purify the product from the filtrate.

-

Applications in Drug Discovery and Development

The synthetic versatility of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.

Case Study: Synthesis of Vilazodone Analogues

Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor and a 5-HT₁ₐ receptor partial agonist.[9] Its core structure contains a substituted benzofuran moiety linked to a piperazine ring. The synthesis of Vilazodone and its analogues often involves the coupling of a functionalized benzofuran or dihydrobenzofuran intermediate with a piperazine-containing fragment.[9][10] this compound can serve as a key starting material for the synthesis of such intermediates.

Hypothetical Synthetic Workflow towards a Vilazodone Precursor:

Caption: A potential synthetic route to Vilazodone analogues starting from this compound.

This sequence would involve a Buchwald-Hartwig amination to introduce the piperazine moiety, followed by deprotection and subsequent coupling with the indole fragment of Vilazodone.

Potential as a Scaffold for mPGES-1 Inhibitors

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway and a target for the development of novel anti-inflammatory drugs.[11] The 2,3-dihydrobenzofuran scaffold has been identified as a promising platform for the design of mPGES-1 inhibitors.[3][12] By utilizing cross-coupling reactions, a variety of substituents can be introduced at the 5-position of this compound to explore the structure-activity relationship (SAR) and develop potent and selective inhibitors.

Conclusion

This compound is a strategically important building block for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the iodo-substituent provide a reliable platform for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, will empower scientists to leverage this valuable compound in their drug discovery and development endeavors.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. benchchem.com [benchchem.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of 5-Iodo-2,3-dihydrobenzofuran

An In-Depth Technical Guide to the Molecular Weight of 5-Iodo-2,3-dihydrobenzofuran

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the precise characterization of this compound. Moving beyond a simple statement of value, this document elucidates the theoretical basis, experimental verification, and practical significance of its molecular weight in a scientific workflow.

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1] Its derivatives are explored for a range of therapeutic applications, including the development of novel anti-inflammatory and anti-cancer agents.[1] The specific analogue, this compound, serves as a critical building block in synthetic chemistry. The presence of the iodine atom provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Accurate determination of molecular weight is the foundational step in the characterization of any chemical entity. It is a non-negotiable parameter for compound registration, confirmation of synthesis, assessment of purity, and adherence to regulatory submission standards. This guide provides an in-depth examination of this crucial parameter for this compound.

Core Molecular Properties

The identity of this compound is defined by its molecular formula and resulting mass. These fundamental properties are summarized below.

Chemical Structure Diagram

The structural formula provides the basis for all mass calculations.

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical and Identity Data

| Property | Value | Source |

| Molecular Formula | C₈H₇IO | [2] |

| Average Molecular Weight | 246.05 g/mol | [2] |

| Monoisotopic Mass | 245.95416 Da | N/A (Calculated) |

| CAS Number | 132464-84-7 | |

| Physical Form | Solid | |

| Melting Point | 62-65°C | [2] |

Expertise Insight: It is critical to distinguish between Average Molecular Weight and Monoisotopic Mass. The average molecular weight (246.05 g/mol ) is calculated using the weighted average of all natural isotopes of each element. This value is used for stoichiometric calculations in bulk reactions (e.g., determining molar equivalents). In contrast, the monoisotopic mass (245.95416 Da) is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁶O, and ¹²⁷I). This value is paramount in high-resolution mass spectrometry (HRMS), where individual isotopic peaks are resolved.

Theoretical Molecular Weight Calculation

The average molecular weight is derived directly from the molecular formula (C₈H₇IO) and the standard atomic weights of its constituent elements. This foundational calculation confirms the theoretical mass of the molecule.

Table 2: Standard Atomic Weights

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | Calculated Molecular Weight | 246.047 |

The sum of the isotopic weights confirms the reported average molecular weight of 246.05 g/mol .[2]

Experimental Verification Workflow

While theoretical calculation provides an expected value, experimental verification is essential for confirming the identity and purity of a synthesized compound. The primary technique for this is mass spectrometry.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the gold standard for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the molecular mass.

Caption: A generalized workflow for molecular weight verification by mass spectrometry.

Detailed Experimental Protocol: Verification by LC-MS

This protocol describes a self-validating method for confirming the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To confirm the molecular weight of a synthesized batch of this compound by identifying the correct molecular ion peak.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Mass Spectrometer with an Electrospray Ionization (ESI) source.

Materials:

-

Sample of this compound.

-

HPLC-grade acetonitrile (ACN) and water.

-

HPLC-grade formic acid (optional, as an additive).

-

Volumetric flasks and pipettes.

-

0.45 µm syringe filters.

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 10 mL of acetonitrile in a volumetric flask to create a stock solution of ~100 µg/mL.

-

Perform a serial dilution to create a working solution of ~1 µg/mL for injection. The rationale for this dilution is to avoid saturating the MS detector, which can lead to inaccurate mass assignments.

-

-

LC-MS Parameters:

-

LC Column: C18 column (e.g., 50 mm × 2.1 mm, 2.6 µm). A C18 column is chosen for its versatility in retaining moderately nonpolar compounds like the target analyte.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (The formic acid is added to facilitate protonation of the analyte, promoting ionization in ESI positive mode).

-

Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS Ionization Mode: ESI Positive. This mode is selected as the ether oxygen in the dihydrofuran ring can be readily protonated.

-

Scan Range: 100 - 500 m/z. This range comfortably includes the expected molecular ion.

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample onto the LC-MS system.

-

Monitor the total ion chromatogram (TIC) to identify the elution time of the compound.

-

Extract the mass spectrum corresponding to the apex of the chromatographic peak.

-

Expected Result: In ESI positive mode, the primary ion expected is the protonated molecule, [M+H]⁺. Therefore, the spectrum should show a prominent peak at an m/z of 246.9614 (calculated for [C₈H₈IO]⁺).

-

Trustworthiness Check: The system should be calibrated with a known standard before the run to ensure mass accuracy. The observation of the expected m/z within a narrow mass tolerance (e.g., < 5 ppm for HRMS) provides high confidence in the compound's identity.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Classification: It is classified as an irritant and is harmful if swallowed (Acute Toxicity 4, Oral). The GHS pictogram associated with this compound is GHS07 (exclamation mark).

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[2]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[3]

-

Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials.[3]

Conclusion

The molecular weight of this compound is a fundamental parameter, theoretically calculated to be 246.05 g/mol .[2] This value is essential for stoichiometric purposes, while its corresponding monoisotopic mass is the key identifier in high-resolution mass spectrometry. Experimental verification, typically via LC-MS, is a mandatory step in any research or development workflow to confirm the structure and purity of this versatile synthetic building block. Adherence to proper analytical protocols and safety precautions ensures both the integrity of scientific data and the well-being of laboratory professionals.

References

-

PubChem. This compound-2-carboxylic acid | C9H7IO3 | CID 22177125. [Link]

-

PubChem. 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran | C9H8I2O | CID 11760832. [Link]

-

PubChem. 5-Iodobenzofuran-2(3H)-one | C8H5IO2 | CID 10422707. [Link]

-

PubChem. 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran. [Link]

-

PubChem. 5-Iodo-2-methylbenzofuran | C9H7IO | CID 3856046. [Link]

-

RSC Publishing. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

-

Heterocycles. A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. [Link]

-

National Center for Biotechnology Information (PMC). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. [Link]

-

Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]

-

PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. [Link]

-

ResearchGate. (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]

-

National Center for Biotechnology Information (NIH). 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. [Link]

-

National Center for Biotechnology Information (NIH). 3-(3-Fluorophenylsulfinyl)-5-iodo-2,7-dimethyl-1-benzofuran. [Link]

- Google Patents.

-

National Center for Biotechnology Information (PMC). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. [Link]

Sources

An In-depth Technical Guide to the NMR Spectral Data of 5-Iodo-2,3-dihydrobenzofuran

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Iodo-2,3-dihydrobenzofuran. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the predicted ¹H and ¹³C NMR spectra, methodologies for data acquisition, and an in-depth interpretation of the spectral features.

Introduction

This compound is a halogenated heterocyclic compound with a scaffold of significant interest in medicinal chemistry and materials science. The presence of the iodine atom provides a site for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. A thorough understanding of its NMR spectral characteristics is paramount for reaction monitoring, structural confirmation, and purity assessment. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, based on the known spectral data of the parent 2,3-dihydrobenzofuran and established substituent chemical shift (SCS) effects of iodine on aromatic systems.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the experimental data of 2,3-dihydrobenzofuran, with adjustments made for the electronic effects of the iodine substituent at the C5 position.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.6 | Triplet | ~8.7 |

| H-3 | ~3.2 | Triplet | ~8.7 |

| H-4 | ~7.3 | Doublet | ~1.8 |

| H-6 | ~7.2 | Doublet of Doublets | ~8.2, 1.8 |

| H-7 | ~6.6 | Doublet | ~8.2 |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~71 |

| C-3 | ~30 |

| C-4 | ~130 |

| C-5 | ~83 |

| C-6 | ~135 |

| C-7 | ~111 |

| C-7a | ~160 |

| C-3a | ~128 |

Experimental Protocols

To acquire high-quality NMR data for this compound, the following experimental procedures are recommended.

Sample Preparation

A standard protocol for preparing a small molecule organic sample for NMR analysis should be followed to ensure optimal results.[1][2][3]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm) for both ¹H and ¹³C NMR in CDCl₃.

NMR Data Acquisition Workflow

The following diagram outlines the general workflow for acquiring 1D and 2D NMR data.

Caption: General workflow for NMR data acquisition and analysis.

Data Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons in the dihydrofuran ring and the aromatic ring.

-

Dihydrofuran Ring Protons (H-2 and H-3): The methylene protons at the C-2 and C-3 positions are expected to appear as two triplets due to their coupling to each other. The protons at C-2 (H-2), being adjacent to the oxygen atom, will be deshielded and appear further downfield (around 4.6 ppm) compared to the protons at C-3 (H-3, around 3.2 ppm). The coupling constant between these two sets of protons is typically in the range of 8-9 Hz.

-

Aromatic Protons (H-4, H-6, and H-7): The aromatic region will show three distinct signals. The iodine atom at C-5 significantly influences the chemical shifts of the neighboring protons.

-

H-4: This proton is ortho to the iodine and is expected to be a doublet with a small coupling constant to H-6 (meta coupling, ~1.8 Hz).

-

H-6: This proton is ortho to the iodine on one side and meta to H-4 on the other. It will therefore appear as a doublet of doublets, with a larger ortho coupling to H-7 (~8.2 Hz) and a smaller meta coupling to H-4 (~1.8 Hz).

-

H-7: This proton is meta to the iodine and will appear as a doublet due to ortho coupling with H-6 (~8.2 Hz).

-

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information on the eight unique carbon environments in this compound.

-

Aliphatic Carbons (C-2 and C-3): The C-2 carbon, bonded to the oxygen atom, will be the most downfield of the aliphatic carbons (~71 ppm). The C-3 carbon will be significantly more upfield (~30 ppm).

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the ether oxygen and the iodine substituent.

-

C-5 (Ipsocarbon): The carbon directly attached to the iodine atom (C-5) will be significantly shielded due to the "heavy atom effect" and is predicted to have a chemical shift of around 83 ppm.

-

Other Aromatic Carbons: The remaining aromatic carbons (C-4, C-6, C-7, C-3a, and C-7a) will have chemical shifts in the typical aromatic region (110-160 ppm), with their specific positions influenced by the combined electronic effects of the substituents.

-

Advanced 2D NMR for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.[4][5][6][7][8][9]

2D NMR Workflow Logic

Caption: Logical flow for structure elucidation using 2D NMR.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. Key expected correlations include the one between H-2 and H-3 in the dihydrofuran ring, and between H-6 and H-7 in the aromatic ring. A weaker correlation might be observed between H-4 and H-6 (meta coupling).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It will definitively link the proton signals to their corresponding carbon signals.

-